3-(4-Boc-piperazin-1-yl-methyl)-5-trifluoromethylaniline
Description
Chemical Identity and Structural Features
The compound 3-(4-tert-butyloxycarbonyl-piperazin-1-yl-methyl)-5-trifluoromethylaniline represents a sophisticated synthetic intermediate characterized by its unique combination of functional groups and structural elements. This molecule possesses the Chemical Abstracts Service registry number 442846-59-5 and exhibits a molecular formula of C₁₇H₂₄F₃N₃O₂, corresponding to a molecular weight of 359.4 grams per mole. The International Union of Pure and Applied Chemistry designation for this compound is tert-butyl 4-[3-amino-5-(trifluoromethyl)benzyl]-1-piperazinecarboxylate, which systematically describes the structural arrangement of its constituent parts.
The molecular architecture of this compound features several distinct structural domains that contribute to its chemical properties and synthetic utility. The central benzene ring serves as the primary scaffold, substituted at the 3-position with an amino group and at the 5-position with a trifluoromethyl group. The piperazine ring system, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is connected to the benzene ring through a methylene bridge at the 1-position of the aromatic system. The tert-butyloxycarbonyl protecting group is attached to one of the nitrogen atoms of the piperazine ring, rendering it temporarily unreactive during synthetic transformations.
The three-dimensional structure of this molecule exhibits specific conformational preferences that influence its reactivity and interactions. The piperazine ring adopts a chair conformation similar to cyclohexane, with the nitrogen atoms positioned to minimize steric interactions. The tert-butyloxycarbonyl group extends away from the ring system, providing steric protection for the nitrogen atom while maintaining the overall molecular stability. The trifluoromethyl group at the 5-position of the benzene ring introduces significant electron-withdrawing character, affecting the electronic distribution throughout the aromatic system.
The physicochemical properties of 3-(4-tert-butyloxycarbonyl-piperazin-1-yl-methyl)-5-trifluoromethylaniline reflect its complex molecular structure and diverse functional groups. The compound exhibits a relatively high boiling point of 416.546°C at standard atmospheric pressure, indicating substantial intermolecular forces arising from its polar functional groups and aromatic character. The density of 1.24 grams per cubic centimeter suggests a compact molecular packing, consistent with the presence of the electron-dense trifluoromethyl group and the rigid aromatic framework. The logarithm of the octanol-water partition coefficient value of 3.79730 indicates moderate lipophilicity, which is advantageous for pharmaceutical applications requiring membrane permeability.
Historical Development in Heterocyclic Chemistry
The development of compounds containing piperazine moieties traces its origins to the foundational period of heterocyclic chemistry, which emerged during the nineteenth century alongside the broader development of organic chemistry. The systematic study of heterocyclic compounds began in earnest during the 1800s, with several landmark discoveries establishing the theoretical and practical foundations for this field. In 1818, Brugnatelli successfully separated alloxan from uric acid, marking one of the earliest documented isolations of a heterocyclic compound from natural sources. This work was followed by Dobereiner's production of furan compounds in 1832 through the treatment of starch with sulfuric acid, and Runge's collection of pyrrole through dry distillation in 1834.
The nomenclature and classification of piperazine compounds reflect their historical relationship to other nitrogen-containing heterocycles. Piperazines were originally named due to their chemical similarity with piperidine, which forms part of the structure of piperine found in the black pepper plant Piper nigrum. The suffix designation within the compound name refers to the additional nitrogen atom present in the piperazine ring compared to piperidine, distinguishing these six-membered rings containing two nitrogen atoms from their single-nitrogen counterparts. Despite this nomenclatural connection to pepper-derived compounds, piperazines are not actually derived from plants in the Piper genus, representing instead a distinct class of synthetic heterocyclic compounds.
The recognition of piperazine scaffolds as privileged structures in drug discovery has evolved significantly throughout the twentieth and twenty-first centuries. The piperazine ring system has become extensively present in biologically active compounds due to its unique combination of structural features and pharmacological properties. The two primary nitrogen atoms within the piperazine core provide sites for hydrogen bonding and ionic interactions, while the ring structure constrains the molecular geometry in ways that enhance target specificity. These characteristics have led to the incorporation of piperazine moieties in therapeutic agents spanning multiple categories, including antitumor, antibacterial, anti-inflammatory, antipsychotic, anti-Alzheimer, antifungal, and anti-diabetic compounds.
The statistical significance of nitrogen-containing heterocycles in pharmaceutical development cannot be overstated. Current data indicates that 59% of drugs approved by the United States Food and Drug Administration contain nitrogen heterocycles, with piperazine derivatives representing a substantial portion of this category. This prevalence reflects the ability of nitrogen-containing rings to participate in specific biological interactions while maintaining appropriate physicochemical properties for drug development. The piperazine scaffold, in particular, offers advantages in terms of water solubility improvement due to the basic nature of its nitrogen atoms, which can be protonated under physiological conditions to enhance bioavailability.
Role of tert-Butyloxycarbonyl Protection in Piperazine Derivatives
The tert-butyloxycarbonyl protecting group, commonly referenced in chemical literature through its abbreviated form, represents one of the most significant advances in synthetic organic chemistry and peptide synthesis. This protecting group was first described by Louis A. Carpino in 1957, marking a revolutionary development in the field of amino acid protection strategies. The introduction of this acid-labile protecting group enabled new synthetic approaches that were previously impossible or impractical, particularly in the realm of peptide synthesis where selective protection and deprotection of amino groups is crucial.
The mechanism by which tert-butyloxycarbonyl groups protect amino functionalities involves the formation of carbamate linkages that render the nitrogen atom significantly less nucleophilic than the free amine. This protection strategy transforms reactive amino groups into more stable carbamate derivatives that resist unwanted side reactions during synthetic transformations. The protecting group can be selectively removed under mild acidic conditions, typically using trifluoroacetic acid in dichloromethane or hydrochloric acid in various organic solvents. The deprotection mechanism involves protonation of the carbonyl oxygen followed by fragmentation to form a stabilized tertiary carbocation, which subsequently eliminates to produce gaseous isobutene and carbon dioxide.
In the context of piperazine derivatives such as 3-(4-tert-butyloxycarbonyl-piperazin-1-yl-methyl)-5-trifluoromethylaniline, the protecting group serves multiple important functions. The tert-butyloxycarbonyl moiety prevents unwanted reactions at one of the piperazine nitrogen atoms while allowing selective functionalization at other sites within the molecule. This selectivity is particularly valuable in complex synthetic sequences where multiple reactive sites must be differentiated and controlled. The protecting group also influences the overall physicochemical properties of the molecule, affecting parameters such as solubility, stability, and reactivity patterns.
The compatibility of tert-butyloxycarbonyl protection with various reaction conditions makes it particularly suitable for multi-step synthetic sequences. The protecting group exhibits resistance to basic hydrolysis, nucleophilic attack, and catalytic hydrogenation conditions, allowing for diverse synthetic transformations to be performed without premature deprotection. This orthogonality with other common synthetic transformations enables the construction of complex molecular architectures through sequential reaction protocols. In solid-phase peptide synthesis applications, tert-butyloxycarbonyl protection has proven especially valuable due to the mild acidic conditions required for deprotection, which are compatible with the benzyl-based permanent protecting groups commonly used for amino acid side chains.
| Protecting Group Feature | Advantage | Application |
|---|---|---|
| Acid-labile removal | Mild deprotection conditions | Compatible with base-sensitive functionalities |
| Base stability | Resistance to nucleophilic attack | Enables diverse synthetic transformations |
| Orthogonality | Compatible with other protecting groups | Multi-step synthetic sequences |
| Crystalline derivatives | Enhanced stability and handling | Industrial synthesis applications |
| Automated compatibility | Machine-compatible protocols | Large-scale peptide synthesis |
The historical impact of tert-butyloxycarbonyl protecting group chemistry extends beyond its immediate synthetic applications to influence broader developments in chemical methodology. The success of this protecting group strategy laid important groundwork for the later development of fluorenylmethyloxycarbonyl chemistry, which has become the dominant approach in modern automated peptide synthesis. The principles established through tert-butyloxycarbonyl methodology, including the importance of orthogonal protection strategies and mild deprotection conditions, continue to inform contemporary approaches to complex molecule synthesis.
Properties
IUPAC Name |
tert-butyl 4-[[3-amino-5-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3N3O2/c1-16(2,3)25-15(24)23-6-4-22(5-7-23)11-12-8-13(17(18,19)20)10-14(21)9-12/h8-10H,4-7,11,21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYDSZRWGHGZRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC(=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620823 | |
| Record name | tert-Butyl 4-{[3-amino-5-(trifluoromethyl)phenyl]methyl}piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442846-59-5 | |
| Record name | tert-Butyl 4-{[3-amino-5-(trifluoromethyl)phenyl]methyl}piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mannich Reaction-Based Synthesis
- Core Reaction: The key step involves a Mannich reaction where a Boc-protected piperazine derivative reacts with formaldehyde and a 5-trifluoromethylaniline derivative. This step forms the piperazinyl-methyl linkage on the aniline ring.
- Boc Protection: The Boc group is introduced prior to or during the reaction to protect the piperazine nitrogen atoms, preventing side reactions and enabling selective functionalization.
- Typical Conditions: Mild acidic or neutral conditions are used to facilitate the Mannich reaction, often in solvents such as methanol or acetonitrile, at controlled temperatures (room temperature to 50 °C).
Alternative Routes via Halogenated Intermediates
- Bromination of trifluoromethyl-substituted nitroanilines, followed by nucleophilic substitution with Boc-protected piperazine, has been reported as an alternative approach.
- Reduction of nitro groups to amines is achieved using iron-ammonium chloride in aqueous methanol, yielding the target aniline derivative after subsequent Boc protection steps.
Industrial Scale Preparation
- Continuous Flow Reactors: For large-scale synthesis, continuous flow systems are employed to optimize reaction kinetics, heat transfer, and reproducibility.
- Automation: Automated reagent addition and in-line monitoring ensure consistent product quality and yield.
- Process Optimization: Reaction parameters such as temperature, solvent choice, reagent stoichiometry, and reaction time are finely tuned to minimize by-products and maximize purity.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine) | Protect piperazine nitrogen atoms |
| Mannich Reaction | Formaldehyde, Boc-piperazine derivative, 5-trifluoromethylaniline, solvent (MeOH, MeCN), mild acid/base catalyst | Formation of piperazinyl-methyl linkage |
| Bromination (alternative) | AIBN (azobisisobutyronitrile), DBDMH (1,3-dibromo-5,5-dimethylhydantoin) | Introduce bromine substituent for substitution |
| Nucleophilic Substitution | Boc-piperazine derivative, solvent, controlled temperature | Attach piperazine ring to aromatic ring |
| Reduction | Iron-ammonium chloride, methanol/water mixture | Reduce nitro group to aniline |
Chemical Reaction Analysis
- Oxidation: The compound can be oxidized to N-oxide derivatives using oxidants like hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction: The Boc protecting group can be removed under reducing conditions such as lithium aluminum hydride or catalytic hydrogenation.
- Substitution: The trifluoromethyl group is relatively inert but can participate in nucleophilic aromatic substitution under strongly basic conditions.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Mannich Reaction | Boc-piperazine, formaldehyde, 5-trifluoromethylaniline | Mild acid/base, RT-50 °C | Direct, efficient, mild conditions | Multi-step, requires protection |
| Bromination + Substitution | AIBN, DBDMH, Boc-piperazine | Controlled temp, inert atmosphere | Allows selective functionalization | Requires handling bromine reagents |
| Reduction of Nitro Precursor | Iron-ammonium chloride, MeOH/H2O | Ambient to mild heating | Simple, cost-effective | Multi-step, moderate yields |
| Industrial Continuous Flow | Automated reagent addition | Optimized flow conditions | Scalable, reproducible | Requires specialized equipment |
Research Findings and Practical Notes
- The Boc protecting group is critical to prevent unwanted reactions on the piperazine nitrogen during synthesis and can be removed post-synthesis to reveal the active amine.
- The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which is beneficial for downstream biological applications.
- Optimization of reaction conditions such as solvent choice, temperature, and reagent ratios significantly affects the yield and purity.
- Industrial methods focus on scalability and reproducibility, often employing continuous flow reactors and automation to meet these demands.
Chemical Reactions Analysis
Types of Reactions
3-(4-Boc-piperazin-1-yl-methyl)-5-trifluoromethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, revealing the free amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce the free amine derivative.
Scientific Research Applications
Chemistry
- Intermediate in Synthesis : 3-(4-Boc-piperazin-1-yl-methyl)-5-trifluoromethylaniline serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups, making it valuable in synthetic chemistry.
Biology
- Ligand in Receptor Studies : The compound is investigated for its potential as a ligand in biological receptor studies. Its ability to bind to specific receptors can help elucidate mechanisms of action for various biological processes.
Medicinal Chemistry
- Therapeutic Potential : Preliminary studies suggest that this compound may have anticancer properties and could be explored as a precursor for drug development. Its structural features may enhance its pharmacological activity, making it a candidate for further research in therapeutic applications .
Data Table: Comparison with Similar Compounds
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C16H20F3N3O2 | Boc protection | Potential anticancer activity |
| 4-Methylpiperazin-1-ylmethyl-3-trifluoromethylaniline | C13H18F3N3 | Lacks Boc group | Potential antidepressant |
| 4-(Piperazin-1-yl)methyltrifluoromethylaniline | C12H16F3N3 | No Boc protection | Antimicrobial properties |
| 1-(4-Trifluoromethylphenyl)piperazine | C11H12F3N | Simple piperazine structure | Neurotransmitter modulation |
Case Study 1: Synthesis of Urushiol Analogues
In one study, this compound was utilized in the synthesis of urushiol analogues. The resulting compounds exhibited enhanced aerobic stability compared to natural urushiol, demonstrating improved hardness, adhesion strength, hydrophobicity, and thermal stability. This application highlights the compound's utility in developing advanced materials with desirable properties.
Case Study 2: Anticancer Research
Research focusing on the biological activity of this compound has shown promising results in anticancer studies. Interaction studies involving its binding affinity to various biological targets have been conducted to understand its mechanism of action better. Techniques such as molecular docking and binding assays are employed to evaluate its potential therapeutic effects .
Mechanism of Action
The mechanism of action of 3-(4-Boc-piperazin-1-yl-methyl)-5-trifluoromethylaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The Boc group can be removed under physiological conditions, revealing the active piperazine moiety that interacts with the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Moieties
3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline
- CAS No.: 853296-94-3
- Molecular Formula : C₁₃H₁₈F₃N₃
- Molecular Weight : 273.30 g/mol
- Key Differences : Replaces the Boc group with a methyl substituent on piperazine. This reduces steric hindrance and increases nucleophilicity at the amine site, making it more reactive in coupling reactions.
- Applications : Used in preclinical studies of kinase inhibitors. Its lower molecular weight improves solubility in polar solvents compared to the Boc-protected analogue .
4-(4-(3-(2-(4-Chlorophenyl)-1-isopropyl-5-methyl-4-(methylsulfonyl)-1H-pyrrol-3-yl)-5-fluorophenyl)piperazin-1-yl)aniline
- CAS No.: 1799522-68-1
- Molecular Formula : C₃₁H₃₄ClFN₄O₂S
- Molecular Weight : 581.14 g/mol
- Key Differences : Incorporates a bulkier pyrrole-sulfonyl group and a chlorine substituent. The extended aromatic system enhances binding affinity to hydrophobic enzyme pockets but reduces synthetic accessibility .
3-[4-(3-Chlorophenyl)piperazin-1-yl]-propanol
- CAS No.: 32229-98-4
- Molecular Formula : C₁₃H₁₇ClN₂O
- Molecular Weight : 252.74 g/mol
- Key Differences: Features a propanol chain instead of a methyl-aniline linkage. The hydroxyl group enables hydrogen bonding, making it suitable for CNS-targeting drugs .
Analogues with Heterocyclic Replacements
3-(4-Methyl-1H-imidazol-1-yl)-5-trifluoromethylaniline
- CAS No.: 641571-11-1
- Molecular Formula : C₁₁H₁₀F₃N₃
- Molecular Weight : 241.21 g/mol
- Key Differences : Replaces piperazine with a methylimidazole ring. The imidazole’s aromaticity and lower basicity alter electronic properties, favoring interactions with metal ions in enzyme active sites.
- Applications : Intermediate in nilotinib (Bcr-Abl kinase inhibitor) synthesis .
Febuxostat Ethyl Ester
- CAS No.: Not specified (impurity MM3552.02-0025)
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
- Key Differences : Contains a thiazole-carboxylic acid ester instead of piperazine. This structure is optimized for xanthine oxidase inhibition .
Biological Activity
3-(4-Boc-piperazin-1-yl-methyl)-5-trifluoromethylaniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparisons with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C17H24F3N3O2, with a molecular weight of approximately 359.393 g/mol. The compound features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group attached to an aniline structure. This configuration enhances its stability and reactivity, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The Boc group can be removed under physiological conditions, revealing the active piperazine moiety that may modulate the activity of these targets. This mechanism is crucial for its potential therapeutic applications in areas such as cancer treatment and neuropharmacology .
In Vitro Studies
Preliminary studies have indicated that this compound exhibits various biological activities:
- Anticancer Activity : In vitro assays have demonstrated that the compound can inhibit the growth of certain cancer cell lines. For instance, it has been evaluated for its inhibitory effects on kinases involved in cancer progression .
- Antimicrobial Properties : The compound has shown potential antimicrobial activity, which could be beneficial in treating infections caused by resistant bacteria .
- Neurotransmitter Modulation : Its structural similarity to other piperazine derivatives suggests it may influence neurotransmitter systems, potentially offering therapeutic benefits in psychiatric disorders .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| 4-Methylpiperazin-1-ylmethyl-3-trifluoromethylaniline | C13H18F3N3 | Lacks Boc group | Potential antidepressant |
| 4-(Piperazin-1-yl)methyltrifluoromethylaniline | C12H16F3N3 | No Boc protection | Antimicrobial properties |
| 1-(4-Trifluoromethylphenyl)piperazine | C11H12F3N | Simple piperazine structure | Neurotransmitter modulation |
The presence of the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability compared to its analogs, potentially leading to improved bioavailability and efficacy in therapeutic applications .
Case Studies
Recent research has focused on the synthesis and evaluation of derivatives based on this compound. For example, studies have demonstrated that modifications to the piperazine ring can significantly alter the biological activity profile, leading to compounds with enhanced potency against specific targets such as Bcr-Abl kinase .
Example Study
In one study, a series of derivatives were synthesized and tested for their anticancer activity against various cell lines. The results indicated that certain modifications led to increased inhibition rates compared to the parent compound, suggesting avenues for further development in drug design .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-Boc-piperazin-1-yl-methyl)-5-trifluoromethylaniline, and how can side products be minimized?
- Methodology : The Boc-protected piperazine moiety is typically introduced via nucleophilic substitution or reductive amination. Key steps include:
- Using anhydrous conditions for Boc protection to prevent hydrolysis.
- Monitoring coupling reactions (e.g., between 5-trifluoromethylaniline derivatives and Boc-piperazine intermediates) via TLC or HPLC to track progress .
- Purification via column chromatography or recrystallization to remove byproducts like unreacted intermediates or de-Boc impurities.
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm the presence of the Boc group (tert-butyl signal at ~1.4 ppm) and trifluoromethyl moiety (~120 ppm in F NMR).
- HPLC-MS : Quantifies purity and detects trace impurities (e.g., deprotected piperazine derivatives) .
- X-ray Crystallography : For unambiguous structural confirmation, SHELX software (e.g., SHELXL) is used for refinement, though challenges arise due to flexible Boc groups .
Q. How does the Boc-protecting group influence the compound’s stability under various storage conditions?
- Methodology :
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring.
- Boc groups are sensitive to acidic conditions; neutral or mildly basic storage buffers (pH 7–8) are recommended.
- Compare degradation profiles with analogous non-Boc derivatives to isolate stability effects.
Advanced Research Questions
Q. What computational strategies are effective in predicting the compound’s binding interactions with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs).
- QSAR Modeling : Correlate trifluoromethyl and piperazine substituent positions with activity data from analogues.
- MD Simulations : Assess Boc group flexibility and its impact on binding kinetics using GROMACS .
Q. How can researchers resolve contradictions between in vitro activity data and computational predictions?
- Methodology :
- Experimental Validation : Re-test activity under controlled conditions (e.g., ATP concentration in kinase assays).
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 4-Chloro-3-(trifluoromethyl)aniline derivatives) to identify substituent-specific effects .
- Data Triangulation : Combine docking results, free-energy calculations (MM-PBSA), and experimental IC values to refine models.
Q. What strategies are recommended for impurity profiling during scale-up synthesis in academic settings?
- Methodology :
- HPLC-MS/MS : Identify low-abundance impurities (e.g., methylated or oxidized byproducts) .
- DoE (Design of Experiments) : Optimize reaction parameters (temperature, solvent ratio) to suppress side reactions.
- Comparative Analysis : Reference impurity databases for trifluoromethylaniline derivatives to predict likely contaminants .
Q. How can X-ray crystallography address challenges in resolving the compound’s conformational flexibility?
- Methodology :
- Twinned Data Refinement : Use SHELXL for high-resolution data to model disordered Boc groups .
- Low-Temperature Crystallization : Reduce thermal motion by collecting data at 100 K.
- Complementary Techniques : Pair crystallography with NMR-based conformational analysis in solution.
Q. What mechanistic insights can be gained from studying the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Kinetic Studies : Monitor Suzuki-Miyaura or Buchwald-Hartwig reactions via in situ IR spectroscopy.
- Isotopic Labeling : Use C-labeled Boc groups to track regioselectivity in coupling steps.
- DFT Calculations : Predict reaction pathways and transition states using Gaussian or ORCA.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
